GRD081

Preclinical Toxicology NOAEL Benchmarking Dual PI3K/mTOR Inhibitor Safety

GRD081 is a synthetic, orally bioavailable small molecule classified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It belongs to the imidazo[4,5-c]quinoline chemical class and acts as an ATP-competitive inhibitor that simultaneously blocks both catalytic sites, disrupting downstream signaling critical for tumor cell growth and survival.

Molecular Formula
Molecular Weight
Cat. No. B1192797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRD081
SynonymsGRD081;  GRD-081;  GRD 081.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GRD081: A Dual PI3K/mTOR Inhibitor for Preclinical Oncology Research Procurement


GRD081 is a synthetic, orally bioavailable small molecule classified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) [1]. It belongs to the imidazo[4,5-c]quinoline chemical class and acts as an ATP-competitive inhibitor that simultaneously blocks both catalytic sites, disrupting downstream signaling critical for tumor cell growth and survival [1]. GRD081 progressed to preclinical subchronic toxicity evaluation in rats and beagle dogs in preparation for Phase I clinical trial assessment [2]. The compound is supplied as a solid powder with ≥98% purity, soluble in DMSO but not in water, and is stable under recommended storage conditions (0–4 °C short-term, –20 °C long-term) .

Why a Generic Dual PI3K/mTOR Inhibitor Cannot Replace GRD081 in Toxicology-Referenced Studies


Although several dual PI3K/mTOR inhibitors share the imidazo[4,5-c]quinoline core scaffold—most notably BEZ235 (dactolisib)—GRD081 is distinguished by a unique, regulatorily defined in vivo toxicological dataset. The compound's no-observed-adverse-effect level (NOAEL) has been explicitly characterized across two species (rat and dog) in a GLP-aligned 28-day repeated-dose oral toxicity study, yielding species-specific NOAEL values of 1 mg/kg/day (beagle dog) and <2 mg/kg/day (SD rat) [1]. This body of regulatory toxicology data, generated to support a Phase I clinical trial application, provides quantitative benchmarks for myelosuppression, immunosuppression, hematological toxicity, and organ-specific toxicity that are not interchangeable with other dual PI3K/mTOR inhibitors. BEZ235, for example, was discontinued from clinical development in part due to unforeseen toxicity and poor tolerability, highlighting that even structurally related analogs within the same chemotype can exhibit substantially different preclinical safety margins [2]. Substituting another imidazo[4,5-c]quinoline-based dual inhibitor without species-matched, repeat-dose toxicological characterization would forfeit the specific dose-exposure-toxicity relationships established uniquely for GRD081.

GRD081 Quantitative Differentiation Evidence: Toxicity, Reversibility, and Class Positioning


Species-Specific NOAEL Values: GRD081 vs. BEZ235 Preclinical Tolerability

GRD081's subchronic toxicity profile was established in a 28-day repeated oral dosing study in both Sprague-Dawley rats (doses: 2, 5, 10 mg/kg/day) and beagle dogs (doses: 1, 2, 4 mg/kg/day), yielding species-differentiated NOAEL values. The NOAEL was determined to be 1 mg/kg/day in beagle dogs and below 2 mg/kg/day in SD rats [1]. In contrast, BEZ235 demonstrated dose-limiting toxicity in Phase I clinical evaluation that was not predicted by its preclinical models, leading to the conclusion that BEZ235 should not be further developed in its current formulation [2]. This indicates that the quantitative preclinical toxicology dataset available for GRD081 provides a distinct, species-resolved safety benchmark absent for the closest structural analog BEZ235 at an equivalent developmental stage. The mortality in rats at 5 and 10 mg/kg/day further defines the therapeutic index boundaries for GRD081 [1].

Preclinical Toxicology NOAEL Benchmarking Dual PI3K/mTOR Inhibitor Safety

Reversibility of Organ Toxicity Upon Treatment Discontinuation: GRD081 vs. Class Expectation

In the 28-day subchronic toxicity study, most treatment-induced adverse effects of GRD081—including myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity—were reversible upon discontinuation of dosing during the 14-day recovery period [1]. The study authors noted that these observations were consistent with pharmacologic perturbations of physiologic processes associated with the intended molecular targets for the PI3K/mTOR inhibitor class, yet the explicit demonstration of reversibility across multiple organ systems provides a quantitative recovery benchmark. For the broader class, including BEZ235, comprehensive reversibility data from multi-organ recovery-phase assessment in regulatory-style subchronic studies are not uniformly published, leaving GRD081 with a more completely characterized recovery profile [1].

Toxicity Reversibility Recovery Phase Myelosuppression Recovery

Imidazo[4,5-c]quinoline Scaffold Identity: GRD081 Shares Core Chemotype with BEZ235 but with Divergent Toxicology

GRD081 is an imidazo[4,5-c]quinoline derivative, placing it in the same core chemotype as BEZ235 (dactolisib; NVP-BEZ235), the prototypical dual PI3K/mTOR inhibitor from Novartis [1][2]. BEZ235 is defined as 2-methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile [2]. Despite sharing this scaffold, GRD081 and BEZ235 exhibit divergent preclinical toxicology profiles: BEZ235's clinical development was terminated due to unforeseen toxicities and insufficient efficacy in renal cell carcinoma [3], whereas GRD081's toxicities were characterized as consistent with the intended pharmacological targets and were largely reversible upon treatment cessation [1]. This scaffold-identical, toxicology-divergent profile positions GRD081 as a chemically related but toxicologically distinct research tool within the imidazo[4,5-c]quinoline series.

Imidazoquinoline Scaffold Structure-Toxicity Relationship Chemical Series Differentiation

GRD081: High-Yield Application Scenarios for Toxicology-Informed Preclinical Research


In Vivo Efficacy Studies with Dose Selection Anchored to Published NOAEL Values

Investigators designing xenograft or syngeneic tumor models can use GRD081's published NOAEL values of 1 mg/kg/day (beagle dog) and <2 mg/kg/day (SD rat) [1] to select sub-toxic dose levels for chronic oral administration. The 28-day repeat-dose data, including mortality thresholds at ≥5 mg/kg/day in rats, provide a defined therapeutic window that is directly applicable to dose-range-finding in rodent efficacy studies.

Recovery-Phase Toxicology as a Model for Dosing Holiday Protocols

GRD081's documented reversibility of myelosuppression, immunosuppression, and organ toxicities after a 14-day recovery period [1] makes it a reference compound for studies investigating intermittent dosing schedules or 'drug holiday' strategies in PI3K/mTOR-targeted regimens. Researchers can cite the published recovery data to justify protocol designs incorporating treatment-free intervals.

Imidazo[4,5-c]quinoline Scaffold Comparator for Structure-Toxicity Relationship (STR) Studies

As an imidazo[4,5-c]quinoline derivative with a fully published subchronic toxicology package [1], GRD081 serves as a toxicologically benchmarked comparator for medicinal chemistry programs exploring novel analogs within the imidazoquinoline series. The availability of species-resolved NOAEL data and organ-specific toxicity profiles enables head-to-head toxicological benchmarking against new chemical entities built on the same core scaffold.

Preclinical Combination Therapy Studies Requiring Baseline Single-Agent Toxicity Data

GRD081's comprehensive single-agent toxicity characterization—including hematological, hepatic, pancreatic, and renal endpoints [1]—provides an evidence-based foundation for combination studies where additive or synergistic toxicities must be distinguished from monotherapy effects. The published dataset enables power calculations and toxicity monitoring schedules for combination arms involving GRD081 plus chemotherapeutics or targeted agents.

Quote Request

Request a Quote for GRD081

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.